molecular formula C6H6O3 B3052744 3-Oxabicyclo[3.1.1]heptane-2,4-dione CAS No. 4462-97-9

3-Oxabicyclo[3.1.1]heptane-2,4-dione

Cat. No.: B3052744
CAS No.: 4462-97-9
M. Wt: 126.11 g/mol
InChI Key: FUOFSQHOEZYEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxabicyclo[3.1.1]heptane-2,4-dione (CAS 4462-97-9) is a bicyclic building block of significant interest in medicinal chemistry for the development of novel saturated scaffolds. The 3-oxabicyclo[3.1.1]heptane core is a validated and effective isostere for meta-substituted benzene rings, designed to improve the physicochemical properties of drug candidates . Crystallographic studies confirm that this saturated system closely mimics the geometry and exit vectors of meta-benzene, enabling direct substitution in lead compounds . Incorporating this rigid, sp3-rich scaffold in place of flat aromatic rings is a proven strategy to reduce lipophilicity, increase water solubility, and enhance metabolic stability . This approach has been successfully demonstrated in analogues of known drugs, such as the anticancer agent Sonidegib, resulting in patent-free candidates with nanomolar potency and greatly improved aqueous solubility (>500%) . The 2,4-dione functionalization of this core provides versatile synthetic handles for further chemical modification, allowing researchers to diversify the structure and link it to other molecular fragments. This compound is intended for research applications as a key intermediate in organic synthesis and drug discovery. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxabicyclo[3.1.1]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O3/c7-5-3-1-4(2-3)6(8)9-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOFSQHOEZYEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466418
Record name 3-oxabicyclo[3.1.1]heptane-2,4-dione
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Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4462-97-9
Record name 3-oxabicyclo[3.1.1]heptane-2,4-dione
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Record name 3-oxabicyclo[3.1.1]heptane-2,4-dione
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Advanced Synthetic Methodologies for 3 Oxabicyclo 3.1.1 Heptane 2,4 Dione and Its Functionalized Derivatives

Direct Synthetic Routes to the 3-Oxabicyclo[3.1.1]heptane-2,4-dione Core

The most direct approaches to the this compound scaffold involve the formation of the bicyclic system from acyclic or monocyclic precursors through cyclization reactions.

Cyclization Approaches from Acyclic and Monocyclic Precursors, e.g., cyclobutane-1,3-dicarboxylic acid

The synthesis of this compound can be achieved through the dehydration of cyclobutane-1,3-dicarboxylic acid. This intramolecular cyclization reaction effectively forms the anhydride (B1165640) bridge, creating the bicyclic lactone structure. A common method involves heating cis-cyclobutane-1,3-dicarboxylic acid with a dehydrating agent such as acetic anhydride. zenodo.org The cis-isomer of the dicarboxylic acid is crucial for this transformation, as the proximity of the carboxylic acid groups allows for the formation of the cyclic anhydride.

The reaction proceeds by the activation of the carboxylic acid groups by the acetic anhydride, followed by an intramolecular nucleophilic attack to form the five-membered anhydride ring, which constitutes the second ring of the bicyclic system.

PrecursorReagentProductReference
cis-Cyclobutane-1,3-dicarboxylic acidAcetic anhydrideThis compound zenodo.org

Intramolecular Transformations Leading to the Bicyclic Lactone

The formation of the this compound core is a prime example of an intramolecular lactonization reaction. In this context, the transformation of cyclobutane-1,3-dicarboxylic acid into its corresponding bicyclic anhydride is a key synthetic strategy. The efficiency of this intramolecular process is largely dependent on the stereochemistry of the precursor, with the cis-isomer being predisposed to cyclization.

Stereoselective and Asymmetric Synthesis of Related Bicyclic Scaffolds

The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure functionalized bicyclic systems for various applications, including drug discovery.

Acid-Mediated Isomerization as a Pathway to 3-Oxabicyclo[3.1.1]heptane Systems

A notable and efficient method for the synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. researchgate.netchemrxiv.org This rearrangement proceeds under mild conditions, often using catalytic amounts of an acid such as pyridinium (B92312) chloride (PyrHCl). chemrxiv.org The reaction is believed to proceed through a protonation-initiated cascade that involves the opening of the oxetane (B1205548) ring followed by an intramolecular cyclization to form the more stable 3-oxabicyclo[3.1.1]heptane system. nih.gov This methodology has been shown to be applicable to a range of substrates, providing access to various functionalized derivatives. acs.org

Starting MaterialAcid CatalystProductReference
(2-Oxaspiro[3.3]heptan-6-yl)methanol derivativesPyridinium chloride (PyrHCl)1,5-Disubstituted 3-oxabicyclo[3.1.1]heptanes chemrxiv.orgacs.org
Diethyl-2-oxaspiro[3.3]heptane-6,6-dicarboxylate derived diolAcid hydrolysis3-Oxabicyclo[3.1.1]heptane derivative rsc.org

Intramolecular Imide Formation in 1,3-Functionalized Cyclobutane (B1203170) Derivatives (for analogous systems)

While not leading directly to the "oxa" bicyclic dione (B5365651), the synthesis of the analogous 3-azabicyclo[3.1.1]heptane-2,4-dione provides a powerful illustration of intramolecular cyclization on a 1,3-disubstituted cyclobutane core. An efficient multigram synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione relies on the intramolecular imide formation from a suitably functionalized cyclobutane derivative. researchgate.netchemrxiv.orgchemrxiv.org This key cyclization step proceeds smoothly and is a cornerstone in the synthesis of this class of bicyclic compounds. researchgate.net The starting materials for these cyclizations are often derived from 3-oxocyclobutanecarboxylate through a diastereoselective Strecker reaction. researchgate.netchemrxiv.org

Precursor TypeReactionProductReference
1,3-Functionalized cyclobutane derivativeIntramolecular imide formation3-Azabicyclo[3.1.1]heptane-2,4-dione researchgate.netchemrxiv.orgchemrxiv.org

Thermal Intramolecular [2+2] Cycloaddition for Bicyclic Systems

The construction of the bicyclo[3.1.1]heptane framework can be achieved through intramolecular [2+2] cycloaddition reactions. While extensively studied for the synthesis of 3-azabicyclo[3.1.1]heptanes, this methodology is also applicable to the synthesis of 3-oxabicyclo[3.1.1]heptane derivatives. researchgate.netresearchgate.net These reactions can be induced either thermally or photochemically. researchgate.net In the thermal variant, a suitably substituted diene can undergo an intramolecular cycloaddition to form the bicyclic system. researchgate.net Photochemical [2+2] cycloadditions are also a powerful tool for the synthesis of strained four-membered rings and can be applied to the construction of bicyclic ethers. nih.govlibretexts.org

Reported methods for the construction of the analogous 3-azabicyclo[3.1.1]heptane system include thermal and photochemical intramolecular [2+2] cycloadditions. researchgate.net It has been noted that 3-oxabicyclo[3.1.1]heptane derivatives can also be prepared using a similar thermal intramolecular [2+2] cycloaddition approach. researchgate.netresearchgate.net

Diastereoselective Reactions for Constructing Bicyclic Precursors, e.g., Strecker reaction

The construction of the bicyclic core of this compound and its derivatives often requires precise control over stereochemistry. Diastereoselective reactions are paramount in establishing the desired spatial arrangement of substituents, which in turn dictates the molecule's biological activity and physical properties. Among the various stereoselective transformations, the Strecker reaction has emerged as a powerful tool for the synthesis of key precursors to bicyclic systems.

The Strecker synthesis, traditionally used for the synthesis of α-amino acids, can be adapted to create complex cyclic and bicyclic structures with a high degree of diastereoselectivity. nih.gov The reaction typically involves the reaction of a ketone or aldehyde with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid or other derivatives. nih.gov In the context of bicyclic precursor synthesis, the strategic choice of chiral auxiliaries and reaction conditions can influence the stereochemical outcome of the cyanide addition to a chiral imine intermediate. researchgate.net

An analogous approach has been successfully employed in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives, which share a similar bicyclic framework with the target oxabicyclo compound. researchgate.net This methodology relies on the diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate. The key step involves the stereocontrolled addition of cyanide to a chiral ketimine intermediate, which sets the stereochemistry for the subsequent intramolecular cyclization to form the bicyclic imide. researchgate.net This strategy highlights the potential of using a diastereoselective Strecker reaction to introduce the necessary functionalities and stereocenters on a cyclobutane ring, which then serves as a precursor to the final bicyclic dione system.

The diastereoselectivity of the Strecker reaction in these systems is influenced by several factors, including the nature of the solvent, the cyanide source (e.g., trimethylsilyl (B98337) cyanide), and the choice of chiral auxiliary, such as (R)- or (S)-1-phenylethylamine. researchgate.net Protic and aprotic solvents can have a significant impact on the stereodifferentiating cyanide addition step. researchgate.net By carefully optimizing these parameters, it is possible to achieve high diastereomeric excesses, leading to the preferential formation of one diastereomer. This control is crucial for the synthesis of enantiopure or diastereomerically enriched bicyclic precursors.

Reaction Key Reactants Key Features Relevance to Bicyclic Precursors
Diastereoselective Strecker Reaction3-Oxocyclobutanecarboxylate, Chiral Amine (e.g., 1-phenylethylamine), Cyanide Source (e.g., TMSCN)Stereocontrolled addition of cyanide to a chiral ketimine intermediate. researchgate.netEstablishes key stereocenters on a cyclobutane ring, which is a precursor to the bicyclic system. researchgate.net

Modular Synthesis of Substituted this compound Systems

A modular or "building block" approach to the synthesis of substituted this compound systems offers significant advantages in terms of efficiency and the ability to generate a diverse library of compounds. This strategy involves the assembly of the bicyclic core from readily available and diversely functionalized starting materials.

One potential modular approach involves the rearrangement of 3-oxaspiro[3.3]heptane derivatives. rsc.org In this methodology, a spirocyclic precursor can be synthesized from a substituted 3,3-bis(chloromethyl)oxetane (B146354) and a malonic ester derivative. The resulting diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate can then undergo rearrangement under acidic conditions or upon heating to form the 3-oxabicyclo[3.1.1]heptane skeleton. rsc.org The modularity of this approach lies in the ability to introduce various substituents on the oxetane and malonic ester starting materials, which would then be incorporated into the final bicyclic product.

Another promising modular strategy involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. chemrxiv.org This method allows for the synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes. While the target molecule is a dione, this methodology for constructing the core bicyclic structure is highly relevant. The synthesis begins with a modular assembly of the 2-oxaspiro[3.3]heptane precursor, where different functional groups can be introduced. The subsequent acid-catalyzed rearrangement, using a catalyst such as pyridinium chloride, leads to the formation of the 3-oxabicyclo[3.1.1]heptane ring system. chemrxiv.org This approach allows for the late-stage introduction of diversity, a key feature of modular synthesis.

The synthesis of the bicyclic core can also be envisioned through radical cascade cyclization reactions. nih.gov While not explicitly demonstrated for this compound, this powerful technique for constructing polycyclic molecules offers a high degree of control over diastereoselectivity. nih.gov A modular approach using this method would involve the design of acyclic precursors containing strategically placed radical precursors and acceptor groups. The choice of these "modules" would determine the substitution pattern of the resulting bicyclic product.

Synthetic Strategy Key Precursors Transformation Potential for Modularity
Rearrangement of 3-Oxaspiro[3.3]heptanes rsc.orgSubstituted 3,3-bis(chloromethyl)oxetanes, Malonic ester derivativesAcid-catalyzed or thermal rearrangementVariation of substituents on both the oxetane and malonic ester starting materials.
Isomerization of (2-Oxaspiro[3.3]heptan-6-yl)methanols chemrxiv.orgFunctionalized 2-oxaspiro[3.3]heptane precursorsAcid-mediated isomerizationIntroduction of diverse functional groups in the spirocyclic precursor prior to rearrangement.
Radical Cascade Cyclization nih.govAcyclic precursors with radical precursors and acceptorsDiastereoselective radical cyclizationDesign of various acyclic precursors to generate a range of substituted bicyclic products.

Exploration of Chemical Reactivity and Reaction Mechanisms of 3 Oxabicyclo 3.1.1 Heptane 2,4 Dione

Ring-Opening Reactions and Related Transformations

The strained four-membered ring and the electrophilic nature of the anhydride (B1165640) moiety make 3-Oxabicyclo[3.1.1]heptane-2,4-dione susceptible to ring-opening reactions. These transformations are typically initiated by nucleophiles and can lead to a variety of functionalized cyclobutane (B1203170) derivatives.

The most common ring-opening reaction involves the hydrolysis of the anhydride. In aqueous media, the compound reacts with water to yield cyclobutane-1,1-dicarboxylic acid. This reaction is analogous to the hydrolysis of other cyclic anhydrides and can be influenced by pH and temperature. researchgate.netresearchgate.net The mechanism likely involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by the cleavage of the C-O-C bond of the anhydride.

Amines and alcohols can also act as nucleophiles, leading to the formation of the corresponding mono-amides and mono-esters of cyclobutane-1,1-dicarboxylic acid. These reactions are synthetically valuable for introducing the cyclobutane scaffold into larger molecules. The reactivity of the nucleophile plays a significant role in the reaction rate and outcome.

Ring-opening polymerization is another potential transformation. In the presence of suitable catalysts, the strained ring system could potentially polymerize to form polyesters containing the cyclobutane-1,1-dicarboxylate (B1232482) repeating unit.

NucleophileProductReaction Type
WaterCyclobutane-1,1-dicarboxylic acidHydrolysis
AlcoholCyclobutane-1,1-dicarboxylic acid monoesterAlcoholysis
AmineCyclobutane-1,1-dicarboxylic acid monoamideAminolysis

Nucleophilic Additions and Substitutions on the Carbonyl and Bicyclic Framework

The carbonyl groups of the anhydride are primary sites for nucleophilic attack. As discussed in the previous section, this often leads to ring-opening. However, under specific conditions, reactions might occur at the carbonyl carbon without subsequent ring cleavage, although this is less common for anhydrides compared to other carbonyl compounds.

Nucleophilic substitution reactions on the bicyclic framework itself are less likely due to the saturated nature of the cyclobutane ring. The C-C and C-O sigma bonds are generally unreactive towards nucleophiles unless activated by adjacent functional groups or through radical pathways.

Elimination and Rearrangement Pathways

Thermal or photochemically induced elimination and rearrangement reactions are plausible for this compound, given the inherent strain in the bicyclic system.

Decarboxylation is a potential thermal reaction. Upon heating, anhydrides can lose carbon dioxide. For this compound, this could potentially lead to the formation of a ketene (B1206846) intermediate, which would be highly reactive and could undergo subsequent reactions. The decarboxylation of related cyclobutane-1,1-dicarboxylic acids is a known process. orgsyn.org

Rearrangement reactions of the bicyclic core can also be envisioned. For instance, acid-catalyzed rearrangements of other 3-oxabicyclo[3.1.1]heptane derivatives have been reported, suggesting that under acidic conditions, the carbon skeleton could potentially rearrange to form more stable structures. rsc.org Flash vacuum pyrolysis of related bicyclic systems has been shown to induce thermal fragmentation and rearrangement. rsc.org

Electrophilic and Radical Transformations of the Bicyclic System

The bicyclic framework of this compound is a saturated system and therefore generally not susceptible to electrophilic attack in the same way that unsaturated systems are. wikipedia.orglibretexts.org However, the oxygen atom of the ether linkage possesses lone pairs of electrons and could potentially be protonated or interact with Lewis acids, which could activate the molecule for subsequent reactions.

Radical reactions, on the other hand, offer a viable pathway for the functionalization of the cyclobutane ring. The C-H bonds of the cyclobutane ring can be susceptible to abstraction by radical initiators. rsc.org This could lead to the formation of a cyclobutyl radical, which could then undergo further reactions such as halogenation or addition to unsaturated systems. The high bond dissociation energy of cyclobutane C-H bonds suggests that forcing conditions might be necessary. rsc.org Free radical-based ring expansions and annulations of cyclobutanone (B123998) derivatives are known, providing precedence for the potential of radical-mediated transformations of this bicyclic system. researchgate.net

Mechanistic Investigations through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions of this compound requires detailed kinetic and spectroscopic studies.

Kinetic studies of the hydrolysis of the anhydride, for example, can provide valuable information about the reaction mechanism. By monitoring the reaction rate under different conditions (e.g., varying pH, temperature, and solvent), it is possible to determine the rate law and elucidate the role of different species in the reaction. Such studies have been performed on other cyclic anhydrides, revealing details about the transition state and the involvement of water molecules. researchgate.netnih.govacs.org

Spectroscopic techniques such as NMR and IR can be used to monitor the progress of reactions and identify intermediates and products. chemrxiv.org For instance, the disappearance of the characteristic anhydride carbonyl peaks in the IR spectrum and the appearance of new signals in the NMR spectrum can be used to follow the course of a ring-opening reaction. Computational studies can also be employed to model the reaction pathways and transition state structures, providing further insight into the reaction mechanisms.

Applications of 3 Oxabicyclo 3.1.1 Heptane 2,4 Dione in Advanced Chemical Synthesis and Materials Science

Role as a Privileged Scaffold and Versatile Building Block in Organic Synthesis

The 3-oxabicyclo[3.1.1]heptane framework is recognized as a valuable scaffold in medicinal chemistry, often employed as a saturated, non-planar bioisostere for meta-substituted benzene (B151609) rings. This structural analogy allows for the exploration of new chemical space in drug discovery, potentially leading to compounds with improved physicochemical properties. The dione (B5365651), as a derivative of this scaffold, serves as a versatile building block, offering multiple reaction pathways for synthetic chemists.

The anhydride (B1165640) moiety of 3-Oxabicyclo[3.1.1]heptane-2,4-dione is susceptible to nucleophilic attack, enabling a variety of chemical transformations. This reactivity allows for the introduction of diverse functionalities, making it a key intermediate in the synthesis of more complex molecules. For instance, the ring-opening of the anhydride can be achieved with a range of nucleophiles, such as alcohols, amines, and organometallic reagents, to yield mono- or di-substituted cyclobutane (B1203170) derivatives with well-defined stereochemistry.

Table 1: Potential Reactions of this compound

Reagent TypeProduct TypePotential Applications
AlcoholsMonoester-carboxylic acidsSynthesis of polyesters, functionalized plasticizers
AminesMonoamide-carboxylic acids, ImidesPreparation of polyamides, synthesis of biologically active compounds
Grignard ReagentsKeto-acids, LactonesCarbon-carbon bond formation, synthesis of complex natural products
Reducing AgentsDiols, LactonesAccess to chiral building blocks, synthesis of polyester (B1180765) precursors

While the broader 3-oxabicyclo[3.1.1]heptane core has been explored as a benzene isostere, the specific use of the 2,4-dione as a privileged scaffold in a wide array of synthetic applications is an area of ongoing research. Its rigid conformation can be exploited to control the spatial arrangement of substituents, a critical aspect in the design of molecules with specific biological activities or material properties.

Incorporation into Complex Molecular Architectures and Natural Product Synthesis

The unique stereochemical features of this compound make it an attractive starting material for the synthesis of complex molecular architectures, including natural products. The constrained bicyclic system provides a rigid framework that can be elaborated upon to construct intricate three-dimensional structures.

Although specific examples of the direct incorporation of this compound into the total synthesis of natural products are not extensively documented in publicly available literature, its potential is evident. The controlled ring-opening of the anhydride can lead to densely functionalized cyclobutane derivatives, which are common motifs in a variety of natural products. For example, the synthesis of cyclobutane-containing natural products could potentially be streamlined by utilizing the dione as a key building block.

The synthesis of derivatives of the closely related 3-azabicyclo[3.1.1]heptane scaffold has been demonstrated to be valuable in medicinal chemistry, further highlighting the synthetic utility of this class of bicyclic compounds. The analogous oxa-dione provides a complementary tool for organic chemists to access a different range of complex molecules.

Precursors and Building Blocks for Polymer Chemistry and Material Development

Cyclic anhydrides are well-established monomers for the synthesis of biodegradable polyesters and polyamides through ring-opening polymerization (ROP). This compound, as a bicyclic anhydride, presents an opportunity to create polymers with unique thermal and mechanical properties stemming from its rigid and strained structure.

The ring-opening polymerization of this monomer could lead to polyesters with a repeating cyclobutane unit in the polymer backbone. The inherent rigidity of this unit would be expected to increase the glass transition temperature (Tg) of the resulting polymer compared to polyesters derived from more flexible aliphatic anhydrides. This could be advantageous for applications requiring materials with enhanced thermal stability.

Table 2: Potential Polymer Properties from this compound

Polymer TypePotential MonomersExpected PropertiesPotential Applications
PolyestersThis compound, DiolsHigh Tg, enhanced thermal stability, potential biodegradabilityHigh-performance plastics, engineering materials, biomedical devices
PolyamidesThis compound, DiaminesHigh thermal resistance, good mechanical strengthAdvanced composites, specialty fibers

Furthermore, the anhydride functionality can be used to modify existing polymers. By grafting this compound onto a polymer backbone, the properties of the material can be tailored. For example, the introduction of the rigid bicyclic unit could enhance the mechanical strength and thermal resistance of the polymer.

While the theoretical potential for this compound in polymer chemistry is significant, detailed research findings on its polymerization and the properties of the resulting materials are not widely reported in the current scientific literature. Further investigation is needed to fully explore its capabilities as a monomer and a building block for novel materials.

Theoretical and Computational Studies on 3 Oxabicyclo 3.1.1 Heptane 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

While specific quantum chemical calculations for the parent 3-Oxabicyclo[3.1.1]heptane-2,4-dione are not extensively documented in publicly available literature, insights can be drawn from studies on analogous bicyclic anhydrides and related structures like truxillic acids. Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in understanding the electronic properties of such molecules.

For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry, molecular orbital energies (HOMO-LUMO gap), and charge distribution. The presence of the anhydride (B1165640) functionality introduces significant electronic features, including polarized carbonyl groups and a strained ring system. These features are expected to be the primary sites of reactivity. The ring strain energy of the cyclobutane (B1203170) portion of the bicyclo[3.1.1]heptane system is a critical factor influencing its stability and reactivity. nih.gov

In related cyclobutane-containing carboxylic anhydrides, the fusion of the cyclobutane ring to the anhydride group creates a unique balance between stability and reactivity. researchgate.net This is a key characteristic that would be quantified by quantum chemical calculations, providing insights into the kinetic and thermodynamic parameters of reactions involving this scaffold. For instance, studies on the ring-opening of maleic anhydride, another cyclic anhydride, have utilized DFT to map the reaction pathway and identify transition states, a similar approach could be applied to this compound to predict its reactivity with nucleophiles. researchgate.net

Conformational Analysis and Stereochemical Control in Bicyclic Systems

The bicyclo[3.1.1]heptane ring system is a rigid scaffold with well-defined conformational preferences. uci.edu The stereochemistry of substituents on this framework is crucial for its biological activity. In the case of this compound, the cyclobutane ring can exist in different puckered conformations, and the substituents can adopt various stereochemical arrangements.

Stereochemical control during the synthesis of bicyclo[3.1.1]heptane derivatives is a key challenge and an area of active research. nih.gov Intramolecular photocycloaddition reactions have been employed to achieve stereoselective synthesis of such bicyclic systems. nih.gov The ability to control the stereochemistry is paramount for developing compounds with specific biological activities, as different stereoisomers can have vastly different pharmacological profiles.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling provides a powerful tool for investigating the reaction mechanisms of molecules like this compound. Computational methods can be used to map the potential energy surface of a reaction, identifying intermediates and transition states. This information is crucial for understanding the reactivity of the molecule and for designing synthetic routes.

For the anhydride moiety in this compound, a key reaction is nucleophilic acyl substitution, leading to ring-opening. Quantum chemical calculations can model the attack of a nucleophile on one of the carbonyl carbons, elucidating the structure of the tetrahedral intermediate and the transition state leading to it. Studies on similar anhydride reactions have shown the utility of these computational approaches in predicting reaction barriers and product distributions. researchgate.netacs.org

Furthermore, computational modeling can be used to study the thermal and photochemical stability of the bicyclic system. The cyclobutane ring in these systems is known to have significant ring strain, which can influence its propensity to undergo ring-opening or rearrangement reactions. nih.gov Theoretical calculations can predict the activation energies for such processes, providing insights into the compound's stability under different conditions.

Application in Rational Drug Design and Bioisosteric Replacements

The rigid bicyclic scaffold of 3-Oxabicyclo[3.1.1]heptane and its derivatives makes them attractive for use in rational drug design. Their well-defined three-dimensional structure allows for the precise positioning of functional groups to interact with biological targets.

The 3-Oxabicyclo[3.1.1]heptane scaffold has been designed and evaluated as a saturated isostere of meta-substituted benzene (B151609) rings. nih.govacs.orgchemrxiv.org This is due to the similar bond distances and exit vector angles between the substituents at the 1 and 5 positions of the bicyclic system compared to a meta-substituted benzene ring. nih.gov Replacing an aromatic ring with a saturated, sp³-rich scaffold can lead to significant improvements in the physicochemical properties of a drug candidate. acs.org

A prominent example of the application of a this compound derivative in drug design is the use of γ-truxillic anhydride (6,7-diphenyl-3-oxabicyclo[3.1.1]heptane-2,4-dione) as a scaffold for the development of Fatty Acid Binding Protein (FABP) inhibitors. nih.govmdpi.comacs.org Molecular docking studies have been instrumental in understanding the binding of these inhibitors to FABPs. nih.govmdpi.com

These studies have shown that the truxillic acid monoester and monoamide derivatives can fit into the binding pocket of FABPs, with the carboxylate group forming key interactions with amino acid residues. mdpi.com The docking poses provide a rational basis for the observed structure-activity relationships (SAR) and guide the design of new analogs with improved potency and selectivity. nih.gov

Below is a table summarizing the binding affinities of selected truxillic acid monoamide (TAMAD) derivatives for different FABP isoforms.

CompoundFABP3 Ki (μM)FABP5 Ki (μM)FABP7 Ki (μM)
α-3A1.8 ± 0.20.17 ± 0.020.12 ± 0.01
α-5A>100.45 ± 0.050.23 ± 0.02
α-6A3.5 ± 0.40.23 ± 0.020.15 ± 0.01
α-7A5.3 ± 0.60.48 ± 0.050.29 ± 0.03
α-8A2.9 ± 0.30.21 ± 0.020.14 ± 0.01

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.net For derivatives of this compound, these in silico methods can be used to optimize properties such as permeability, metabolic stability, and solubility.

The replacement of a planar aromatic ring with a three-dimensional, saturated scaffold like 3-Oxabicyclo[3.1.1]heptane can lead to improved physicochemical properties. For instance, the incorporation of the 3-oxabicyclo[3.1.1]heptane moiety into the anticancer drug sonidegib resulted in improved permeability, metabolic stability, and solubility. acs.org

The table below presents a comparison of the calculated lipophilicity (ClogP) and measured solubility of Sonidegib and its 3-oxa-BCHep analog.

CompoundClogPSolubility (μg/mL)
Sonidegib4.5<1
3-oxa-BCHep analog3.84.5

These computational and experimental data highlight the potential of the 3-Oxabicyclo[3.1.1]heptane scaffold in overcoming some of the challenges associated with the poor physicochemical properties of aromatic ring-containing drug candidates.

Derivatization, Functionalization, and Analogs of the 3 Oxabicyclo 3.1.1 Heptane 2,4 Dione Core

Synthesis and Reactivity of Chiral Derivatives

The synthesis of chiral derivatives of the 3-oxabicyclo[3.1.1]heptane-2,4-dione core is a key area of research, as chirality is a fundamental aspect of molecular recognition in biological systems. While specific examples of the enantioselective synthesis of this compound are not extensively documented in readily available literature, general strategies in asymmetric synthesis can be applied.

One common approach is chiral pool synthesis , which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. escholarship.org For instance, chiral terpenes could potentially serve as precursors to a chiral cyclobutane (B1203170) intermediate, which could then be elaborated to form the desired bicyclic anhydride (B1165640).

Another strategy involves the use of chiral auxiliaries . These are chiral molecules that can be temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, and then subsequently removed. In the context of this compound, a chiral auxiliary could be attached to a precursor of cyclobutane-1,3-dicarboxylic acid to influence the stereochemistry of the cyclobutane ring formation or subsequent functionalization, prior to the final cyclization to the anhydride.

The reactivity of such chiral derivatives would be of significant interest. The introduction of stereocenters would likely influence the regioselectivity and stereoselectivity of subsequent reactions, such as nucleophilic attack at the carbonyl groups or functionalization of the cyclobutane ring. The specific stereoisomer obtained could exhibit different biological activities or properties as a result of its unique three-dimensional structure.

Exploration of Heteroatom Analogs, including 3-azabicyclo[3.1.1]heptane systems

Replacing the oxygen atom at the 3-position with other heteroatoms, particularly nitrogen, has led to the development of important analogs. The resulting 3-azabicyclo[3.1.1]heptane systems have garnered considerable attention as saturated bioisosteres for pyridine (B92270) and piperidine, which are common motifs in drug discovery. chemrxiv.orgresearchgate.net

A notable example is the synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione . An efficient, multigram-scale synthesis has been developed for this key intermediate. chemrxiv.orgchemrxiv.org The synthesis commences with a modified, diastereoselective Strecker reaction using readily available methyl 3-oxocyclobutanecarboxylate. chemrxiv.org This is followed by an intramolecular imide formation to construct the bicyclic core. chemrxiv.orgchemrxiv.orgresearchgate.net This key building block can then be used to synthesize a variety of monoprotected bicyclic diamines and bridged analogs of thalidomide, a compound with known anticancer and immunomodulatory properties. chemrxiv.orgresearchgate.net

The general synthetic approach to 3-azabicyclo[3.1.1]heptanes can also be achieved through the reductive cyclization of spirocyclic oxetanyl nitriles. researchgate.net This method has been shown to be scalable and tolerates a range of functional groups.

The table below summarizes a synthetic route to a key 3-azabicyclo[3.1.1]heptane analog.

StepReactionKey Features
1Modified Strecker ReactionDiastereoselective formation of a 1,3-functionalized cyclobutane derivative from methyl 3-oxocyclobutanecarboxylate. chemrxiv.org
2Intramolecular Imide FormationCyclization to form the 3-azabicyclo[3.1.1]heptane-2,4-dione core. chemrxiv.orgchemrxiv.orgresearchgate.net
3Deprotection/DerivatizationRemoval of protecting groups and further functionalization to yield various analogs, including bicyclic diamines. chemrxiv.org

Ring-Expanded and Ring-Contracted Bicyclic Variants

Altering the ring size of the bicyclic system provides another avenue for structural diversification, leading to ring-expanded and ring-contracted variants with distinct conformational properties.

Ring-Expanded Variants:

The synthesis of 3-oxabicyclo[3.3.1]nonane derivatives has been achieved with a high degree of stereocontrol. nih.govnih.govresearchgate.net A highly stereoselective method for preparing functionalized 3-oxabicyclo[3.3.1]nonan-2-ones involves an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov This approach can generate up to four contiguous stereogenic centers with excellent diastereoselectivity and high enantioselectivity. nih.gov The 3-oxabicyclo[3.3.1]nonane motif is a key structural feature in a number of natural products. nih.gov Additionally, benzofused 8-oxabicyclo[3.3.1]nonanes have been synthesized via a GaCl₃-mediated one-pot cyclocondensation. bohrium.com

Ring-Contracted Variants:

The synthesis of 3-oxabicyclo[3.2.0]heptane derivatives has also been reported. These systems can be accessed through thermal intramolecular [2+2] cycloaddition reactions. researchgate.net Another example of a ring-contracted system is 1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione , which is synthesized from substituted 1,3-cyclopropanedicarboxylic anhydride. researchgate.net

The following table provides examples of ring-expanded and ring-contracted analogs.

System TypeBicyclic CoreSynthetic Approach
Ring-Expanded3-Oxabicyclo[3.3.1]nonan-2-oneOrganocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov
Ring-ExpandedBenzofused 8-Oxabicyclo[3.3.1]nonaneGaCl₃-mediated one-pot cyclocondensation. bohrium.com
Ring-Contracted3-Oxabicyclo[3.2.0]heptaneThermal intramolecular [2+2] cycloaddition. researchgate.net
Ring-Contracted3-Oxabicyclo[3.1.0]hexane-2,4-dioneFrom substituted 1,3-cyclopropanedicarboxylic anhydride. researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization, including NMR, IR, UV-Vis, and Mass Spectrometry

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Oxabicyclo[3.1.1]heptane-2,4-dione by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemical arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic framework. The chemical shifts and coupling constants of these protons would be indicative of their spatial relationships. Protons adjacent to the carbonyl groups would be deshielded and appear at a lower field (higher ppm). The rigid bicyclic structure would result in characteristic coupling patterns that could be analyzed to confirm the stereochemistry of the ring junctions. For bicyclic anhydrides, the protons adjacent to the carbonyl group typically resonate in the range of δ 2.0-3.5 ppm.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons, which are highly deshielded and would appear in the range of 160-180 ppm. The other carbons of the bicyclic framework would resonate at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be the characteristic absorptions of the cyclic anhydride (B1165640) group.

Carbonyl (C=O) Stretching: Cyclic anhydrides exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching vibrations. For a five-membered ring anhydride fused to another ring, these bands are typically observed at approximately 1860-1820 cm⁻¹ and 1790-1750 cm⁻¹. The strained nature of the bicyclic system can influence the exact frequencies of these absorptions.

C-O-C Stretching: The anhydride also displays a strong C-O-C stretching vibration, which is usually found in the region of 1300-1000 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated cyclic anhydrides like this compound are not expected to have strong absorptions in the visible region. They may exhibit weak n→π* transitions associated with the carbonyl groups in the ultraviolet region, typically below 300 nm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its molecular formula (C₆H₆O₃). The fragmentation pattern observed in the mass spectrum can also provide structural information. For cyclic anhydrides, common fragmentation pathways include the loss of CO and CO₂.

Predicted Mass Spectrometry Data for C₆H₆O₃

Adduct m/z
[M+H]⁺ 127.03897
[M+Na]⁺ 149.02091
[M-H]⁻ 125.02441
[M+NH₄]⁺ 144.06551
[M+K]⁺ 164.99485

X-ray Crystallography for Absolute and Relative Stereochemical Determination

Studies on derivatives of the 3-oxabicyclo[3.1.1]heptane system have shown that this bicyclic framework serves as a saturated isostere of meta-substituted benzene (B151609) rings. chemrxiv.org Crystallographic analysis of these derivatives reveals key geometric features of the core structure. chemrxiv.org

Key Geometric Parameters of the 3-Oxabicyclo[3.1.1]heptane Core

Parameter Description Typical Value (Å or °)
C1-C5 distance Distance between the bridgehead carbons ~2.1 Å
C2-C4 distance Distance across the oxabridge ~2.5 Å
C1-C2-C3 angle Angle within the six-membered ring ~110-112°
C1-C7-C5 angle Angle of the methylene (B1212753) bridge ~95-97°

Data derived from related structures.

This technique would definitively establish the relative stereochemistry of the substituents on the bicyclic ring system. For chiral derivatives, single-crystal X-ray diffraction can also be used to determine the absolute stereochemistry, often through the use of anomalous dispersion.

Chromatographic and Separation Techniques for Complex Reaction Mixtures

The synthesis of this compound, like many organic preparations, is likely to yield a mixture of the desired product, unreacted starting materials, byproducts, and reagents. Therefore, effective purification is crucial for obtaining the compound in high purity for subsequent analysis and use. A variety of chromatographic and separation techniques are employed for this purpose.

Column Chromatography

Flash column chromatography is a standard and widely used technique for the purification of organic compounds. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase would be appropriate. The mobile phase would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The polarity of the eluent would be optimized to achieve good separation of the target compound from impurities.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Normal-Phase HPLC: Similar to column chromatography, normal-phase HPLC on a silica or other polar stationary phase could be used.

Reversed-Phase HPLC: More commonly, reversed-phase HPLC would be employed, using a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate components with a wide range of polarities. The hydrolytic lability of the anhydride functional group must be considered when using aqueous mobile phases. chemicalforums.com

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful analytical and preparative technique. Given that this compound is a relatively small molecule, it is likely to be amenable to GC analysis. The choice of the stationary phase in the GC column is critical and would depend on the polarity of the compound. A variety of capillary columns with different stationary phases (e.g., polysiloxanes of varying polarity) are commercially available. GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination for separating and identifying the components of a complex reaction mixture. However, the thermal stability of the anhydride in the heated injector port of the gas chromatograph would need to be considered, as some dicarboxylic acids can dehydrate to their corresponding anhydrides under these conditions. chromforum.org

Emerging Research Directions and Future Prospects for 3 Oxabicyclo 3.1.1 Heptane 2,4 Dione Chemistry

Development of Novel Catalytic and Green Synthetic Methodologies

The synthesis of 3-oxabicyclo[3.1.1]heptane-2,4-dione and its analogs has traditionally relied on multi-step sequences. A primary focus of future research is the development of more efficient, catalytic, and environmentally benign synthetic methodologies.

Current synthetic approaches often involve the intramolecular cyclization of appropriately substituted cyclobutane (B1203170) derivatives. For instance, the synthesis of the parent compound can be achieved from cyclobutane-1,3-dicarboxylic acid. chemicalbook.com However, these methods can sometimes require harsh conditions or generate significant waste.

Future efforts are anticipated to center on the following areas:

Catalytic C-H Activation/Carbonylation: Drawing inspiration from palladium-catalyzed C-H carbonylation of free carboxylic acids to form cyclic anhydrides, future work could explore the direct synthesis of this compound from readily available precursors. nih.gov This would represent a significant step towards atom economy and reduce the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and efficiency. researchgate.net The development of flow-based syntheses for this bicyclic anhydride (B1165640) could lead to higher yields, reduced reaction times, and minimized by-product formation, making the scaffold more accessible for industrial applications. researchgate.net

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods. Research into enzymes capable of facilitating the formation of the bicyclic ring system would be a significant advancement.

Green Solvents and Reagents: A shift towards the use of greener solvents and reagents is a key aspect of sustainable chemistry. sphinxsai.comunibo.it Future synthetic routes will likely focus on minimizing the use of hazardous substances, such as replacing traditional dehydrating agents with more environmentally friendly alternatives. nih.gov

Synthetic StrategyPotential Advantages
Catalytic C-H CarbonylationIncreased atom economy, use of simpler starting materials
Flow ChemistryImproved scalability, safety, and efficiency
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste
Green Chemistry ApproachesMinimized environmental impact, use of sustainable resources

Expanding the Scope of Bioisosteric Applications in Chemical Biology

The 3-oxabicyclo[3.1.1]heptane scaffold has been identified as a promising bioisostere for the meta-substituted benzene (B151609) ring. nih.govchemrxiv.orgnih.gov This is due to the similar geometric arrangement of substituents, which allows it to mimic the spatial orientation of functional groups in biologically active molecules. nih.govchemrxiv.org

Current research has demonstrated that replacing a central benzene ring in a drug candidate with a 3-oxabicyclo[3.1.1]heptane moiety can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced water solubility, while maintaining or even improving biological activity. nih.govchemrxiv.org For example, an analog of the anticancer drug Sonidegib, where the central benzene ring was replaced with a 3-oxabicyclo[3.1.1]heptane core, exhibited nanomolar potency and significantly improved water solubility. nih.gov

Future research in this area is expected to focus on:

Systematic Exploration in Drug Discovery: A broader range of drug candidates containing meta-substituted benzene rings will likely be modified with the 3-oxabicyclo[3.1.1]heptane scaffold to explore the impact on efficacy, selectivity, and pharmacokinetic profiles.

Probing Protein-Ligand Interactions: The unique conformational rigidity of the bicyclic system can be exploited to probe the binding pockets of proteins with high precision. This can provide valuable structure-activity relationship (SAR) data for the rational design of new therapeutics.

Development of Novel PROTACs: The related 3-azabicyclo[3.1.1]heptane-2,4-dione has been used in the synthesis of bridged analogs of Thalidomide for use in proteolysis-targeting chimeras (PROTACs). researchgate.netchemrxiv.orgchemrxiv.org This suggests a potential avenue for the application of the 3-oxa-analog in the development of novel protein degraders.

Isosteric Replacement of Other Aromatic Systems: While the focus has been on meta-benzene, future studies may investigate the potential of this scaffold to mimic other substituted aromatic or heteroaromatic rings.

Application AreaRationale
Drug DiscoveryImprove physicochemical properties of existing drugs
Structure-Activity Relationship (SAR) StudiesRigid scaffold provides precise conformational control
PROTAC DevelopmentPotential as a novel linker or scaffold component
Bioisosterism of Other AromaticsExploring the broader applicability of the scaffold

Rational Design of Advanced Materials Incorporating the Bicyclic Motif

The strained ring system and the presence of the anhydride functionality in this compound make it an intriguing building block for the synthesis of advanced materials. The anhydride group can be readily opened to form polyesters, polyamides, and other polymers.

Future research in materials science could explore:

High-Performance Polymers: The incorporation of the rigid bicyclic motif into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties. The defined stereochemistry of the scaffold could also be used to control the polymer's microstructure.

Biodegradable Polymers: The ester linkages formed from the anhydride ring are potentially susceptible to hydrolysis, opening the door for the design of biodegradable polymers for applications in medicine and sustainable packaging.

Functional Materials: The bicyclic core can be functionalized with various substituents to impart specific properties to the resulting materials. For example, the introduction of photoresponsive or electronically active groups could lead to the development of smart materials.

Material TypePotential Properties
High-Performance PolymersEnhanced thermal and mechanical stability
Biodegradable PolymersControlled degradation for biomedical applications
Functional MaterialsTailored optical, electronic, or responsive properties

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reactivity and conformational dynamics of this compound is crucial for its rational application in synthesis, chemical biology, and materials science. Integrated experimental and computational studies will be instrumental in elucidating these aspects.

Future research directions include:

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms for the synthesis and derivatization of the bicyclic anhydride. This can aid in the optimization of reaction conditions and the prediction of product selectivity.

Conformational Analysis: The conformational preferences of the bicyclic system and its derivatives can be studied using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling. This is particularly important for understanding its behavior as a bioisostere.

Spectroscopic Characterization of Intermediates: Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be employed to detect and characterize reactive intermediates in reactions involving the opening or transformation of the bicyclic ring.

Research ApproachKey Insights
Computational ChemistryMechanistic understanding and prediction of reactivity
Conformational AnalysisElucidation of 3D structure and dynamics
Advanced SpectroscopyCharacterization of transient species and reaction intermediates

Q & A

Q. What computational approaches can predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in Diels-Alder reactions. Compare HOMO/LUMO interactions of the anhydride with dienes (e.g., anthracene) to identify favored pathways .

Q. How can contradictory solubility data for this compound be resolved?

  • Methodological Answer : Discrepancies (e.g., insolubility in water vs. solubility in methanol) arise from solvent polarity and hydrogen-bonding capacity. Conduct systematic solubility tests in aprotic (THF, DCM) and protic (ethanol, water) solvents at 25°C, using UV-Vis spectroscopy to quantify dissolved concentrations .

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Methodological Answer : It serves as a precursor for fused γ-lactams via [3+2] cycloadditions with nitrile oxides. For example, react with chlorobenzonitrile oxide in refluxing toluene (110°C, 12h) to yield spirocyclic oxazolidinones. Characterize products via HRMS and X-ray crystallography .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Perform pH-dependent degradation studies (pH 1–14, 37°C). Use HPLC to quantify degradation products. Under basic conditions (pH >10), hydrolysis to cyclopropane-1,2-dicarboxylic acid dominates, while acidic conditions (pH <3) favor ring contraction via protonation of the carbonyl oxygen .

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Reactant of Route 1
3-Oxabicyclo[3.1.1]heptane-2,4-dione
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.